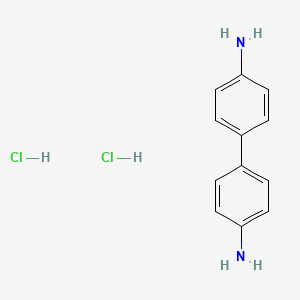

Benzidine dihydrochloride

Overview

Description

Benzidine dihydrochloride (BDC) is an organic compound that is used in a variety of laboratory experiments. It is an aromatic diamine, and its chemical formula is C6H6N2Cl2. BDC is a colorless to yellowish-brown crystalline solid and is water-soluble. It is widely used in the synthesis of dyes, pigments, and other organic compounds. BDC is also used in the manufacture of pharmaceuticals, photographic materials, and other industrial products.

Scientific Research Applications

Leukocyte Peroxidase Activity : Benzidine dihydrochloride has been used as an indicator compound for demonstrating leukocyte peroxidase activity. This method, which is sensitive and rapid, allows the use of fixed blood smears and organ imprints, and is applicable to fresh frozen tissue sections (Kaplow & Ladd, 1965).

Liver Tumors Induction in Mice : this compound has been found to induce hepatic foci of cellular alteration, hepatocellular adenomas, and hepatocellular carcinomas in mice. This suggests its potential as a precursor in the development of liver tumors (Frith et al., 1980).

Neurohistochemistry : Tetramethyl benzidine (TMB), a non-carcinogenic chromogen, has been developed as an alternative to this compound for horseradish peroxidase neurohistochemistry. TMB provides enhanced sensitivity and superior visualization of neural afferents and efferents compared to this compound (Mesulam, 1978).

Toxicological Assessment : this compound's toxicological effects extend beyond its recognition as a bladder carcinogen in humans and a liver carcinogen in laboratory animals. It has been studied for various toxicological endpoints in mice, revealing dose-response trends for several health effects (Littlefield et al., 1983).

Plasma Hemoglobin Determination : Dicarboxidine, considered less carcinogenic than benzidine, has been tested as a chromogenic reagent for quantitatively determining the hemoglobin concentration in plasma, replacing benzidine in the peroxidase reaction (Swolin et al., 1982).

Risk Assessment : A comprehensive risk assessment of this compound has been conducted, taking into account its carcinogenic potential in the liver and bladder. The study involved extensive exposure of mice to various concentrations of this compound, leading to liver tumors and other health effects (Littlefield et al., 1984).

Cytological and Neoplastic Changes : Administration of this compound to mice resulted in various liver changes, including cytologic and neoplastic alterations. These changes were more common in female mice, highlighting the gender-specific impact of this compound (Frith et al., 1976).

Mechanism of Action

Target of Action

Benzidine dihydrochloride, an organic compound with the formula (C6H4NH2)2, is an aromatic amine . It is primarily recognized as a bladder carcinogen in humans and a liver carcinogen in experimental animals . The primary targets of this compound are the bladder cells in humans and liver cells in animals .

Mode of Action

This compound initiates tumors in the bladder under experimental conditions . It undergoes metabolic activation, which may proceed by peroxidase-catalyzed one-electron oxidation via free radical intermediates, or by N-acetylation followed by monooxygenase-catalyzed N-hydroxylation .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized to form reactive metabolites that bind covalently to hemoglobin . This binding indicates that 4-nitroso-4’-N-acetylaminobiphenyl is the major reactive metabolite in erythrocytes . Additionally, a hitherto unknown metabolic pathway of benzidine has been indicated .

Result of Action

The molecular and cellular effects of this compound’s action are primarily carcinogenic. It has been linked to bladder and pancreatic cancer in humans . In experimental animals, it has been recognized as a liver carcinogen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the environment, benzidine is found in either its “free” state (as an organic base), or as a salt (for example, this compound or benzidine sulfate) . The form in which benzidine is present can affect its absorption and subsequent action.

Safety and Hazards

Benzidine dihydrochloride is an environmental genotoxin that poses increased risks of cancer to exposed people . It has been significantly withdrawn from use in most industries because it is so carcinogenic . In August 2010, benzidine dyes were included in the U.S. EPA’s List of Chemicals of Concern .

Future Directions

The toxicity and toxicokinetic information presented in this chapter focuses on studies that involved benzidine, either in its free base or dihydrochloride forms . The distinction between “less serious” effects and “serious” effects is considered to be important because it helps the users of the profiles to identify levels of exposure at which major health effects start to appear .

Biochemical Analysis

Biochemical Properties

Benzidine dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of azo dyes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which metabolize this compound into reactive intermediates. These intermediates can bind covalently to DNA, leading to mutations and carcinogenesis . Additionally, this compound can react with oxidizing agents to form colored quinone-related derivatives, which are useful in analytical and diagnostic applications .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It can induce DNA strand breaks and unscheduled DNA synthesis in cells, leading to mutations and carcinogenesis . The compound also affects cell signaling pathways and gene expression, particularly those involved in cell cycle regulation and apoptosis. In human cancer cell lines, this compound has been shown to alter natural killer cell activity, indicating its potential impact on the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic compounds that can bind covalently to DNA, causing mutations and initiating carcinogenesis . This compound can also undergo peroxidative activation, leading to the formation of DNA-bound adducts . These interactions with DNA and other biomolecules are central to its carcinogenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also be carcinogenic . Long-term exposure to this compound in animal models has shown dose-dependent effects on body weight, survival, and the development of liver neoplasms . These studies highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce liver tumors in mice, while higher doses lead to more severe toxic effects, including weight loss and decreased survival . Female mice are generally more susceptible to the carcinogenic effects of this compound compared to males . These findings underscore the importance of dose-response studies in understanding the toxicological profile of this compound.

Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes through N-oxidation, leading to the formation of electrophilic intermediates that can bind to DNA . These metabolic pathways are crucial for its carcinogenic effects. The compound can also undergo acetylation and sulfonation, forming various metabolites that contribute to its biological activity . Understanding these metabolic pathways is essential for assessing the risks associated with this compound exposure.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to proteins within red blood cells, allowing it to be detected for up to four months after exposure . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it can interact with DNA and other biomolecules . The compound’s activity and function are influenced by its localization, with significant effects on DNA replication and repair processes. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Properties

IUPAC Name |

4-(4-aminophenyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAXWVDEYJEWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2.2ClH, C12H14Cl2N2 | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-87-5 (Parent) | |

| Record name | Benzidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020138 | |

| Record name | Benzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] Colorless crystalline solid; [MSDSonline] | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzidine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000438 [mmHg] | |

| Record name | Benzidine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-85-1 | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVU06XHC39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

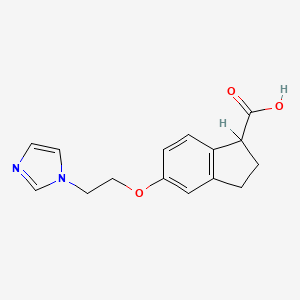

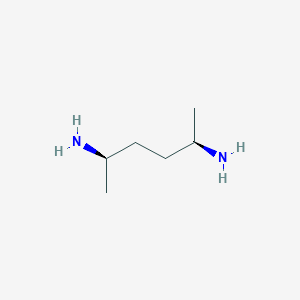

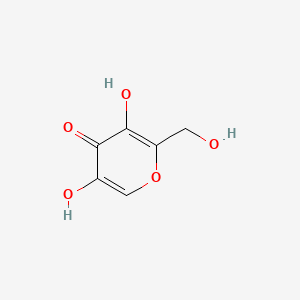

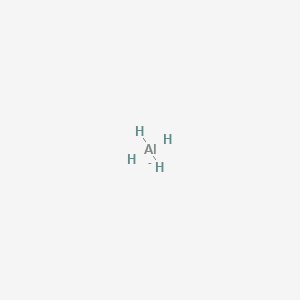

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)

![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)